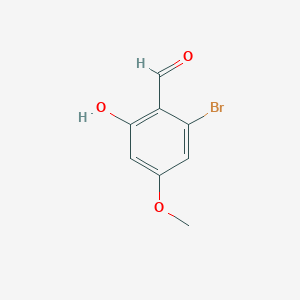

2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-6-hydroxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-hydroxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYSSGJTZNNOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Properties, Stability, and Synthetic Potential

This guide provides a detailed technical overview of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from chemical suppliers, extrapolates from the known properties of its isomers, and applies fundamental principles of organic chemistry to provide a comprehensive profile. We will delve into its chemical and physical properties, stability considerations, potential synthetic routes, and its likely reactivity, offering a predictive framework for its application in research and development.

Molecular Identity and Physicochemical Characteristics

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromo, a hydroxyl, a methoxy, and a formyl (aldehyde) group. The specific arrangement of these groups dictates its unique electronic and steric properties, which in turn govern its reactivity and potential applications.

Caption: Molecular structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Table 1: Physicochemical Properties of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and Its Isomers

| Property | 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| CAS Number | 861668-41-9[1][2][3] | 2973-58-2[4][5][6][7] | 2973-59-3[8][9][10][11] | 20035-41-0[12][13] |

| Molecular Formula | C₈H₇BrO₃[1][3] | C₈H₇BrO₃[5][6][7] | C₈H₇BrO₃[8][9] | C₈H₇BrO₃[12] |

| Molecular Weight | 231.04 g/mol [1] | 231.04 g/mol [4][5][6][7] | 231.04 g/mol [8][9] | 231.043 g/mol [12] |

| Appearance | White to yellow powder or crystals[3] | Off-White Solid[5][14] | White to off-white crystalline powder[8] | Not specified |

| Melting Point | Not specified | 202-207 °C[4][5] | ≤ 95 °C[8] | 102-105 °C[13] or 103 °C[12] |

| Storage Conditions | Inert atmosphere, 2-8°C[1][3] | Keep in dark place, Sealed in dry, Room Temperature[5][14] | 0-8 °C[8] | Not specified |

The significant variation in melting points among the isomers underscores the critical role of substituent placement on the crystal lattice energy and intermolecular interactions, such as hydrogen bonding.

Proposed Synthesis Workflow

A logical precursor for this synthesis is 2-hydroxy-4-methoxybenzaldehyde. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups are crucial. Both are ortho-, para-directing and activating. The hydroxyl group is a stronger activator than the methoxy group. The position ortho to the powerful hydroxyl group (C6) and meta to the methoxy group is sterically accessible and electronically favored for electrophilic substitution.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Electrophilic Bromination

-

Dissolution: Dissolve the starting material, 2-hydroxy-4-methoxybenzaldehyde, in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask.

-

Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution at room temperature. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and higher selectivity.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

This protocol is a generalized procedure; optimization of solvent, temperature, and reaction time may be necessary to achieve high yield and purity.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the key features in various spectroscopic analyses can be predicted based on the functional groups present:

-

¹H NMR: Expect distinct signals for the two aromatic protons, the aldehyde proton (downfield, ~10 ppm), the phenolic hydroxyl proton (variable, may be broad), and the methoxy protons (~3.9 ppm).

-

¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those bonded to oxygen, bromine, and the aldehyde), and the methoxy carbon (~56 ppm) would be characteristic.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (~3300 cm⁻¹), a sharp C=O stretch from the aldehyde (~1680 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), C-O stretches for the ether and phenol, and a C-Br stretch in the fingerprint region. The IR spectrum of 3-hydroxybenzaldehyde shows characteristic peaks that can be used as a reference.[15][16][17]

-

Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive feature for confirming the presence of a single bromine atom.

Chemical Reactivity and Stability

The reactivity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is governed by the interplay of its four functional groups.

Caption: Key reactivity sites and potential reaction pathways.

-

Aldehyde Group: This group is the primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the substituents on the ring. The electron-donating hydroxyl and methoxy groups tend to decrease reactivity towards nucleophiles compared to unsubstituted benzaldehyde, while the electron-withdrawing bromine atom slightly enhances it.[18][19] Common reactions include:

-

Aromatic Ring & Bromo Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[22] This is a cornerstone of modern synthetic chemistry for building complex molecular architectures.[22]

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. The resulting phenoxide can act as a nucleophile in O-alkylation or O-acylation reactions. It also strongly influences the electronic properties of the ring, activating it towards further electrophilic substitution.

Stability Profile:

-

Oxidative Stability: Phenolic aldehydes can be susceptible to oxidation, especially in the presence of air and light, or under basic conditions which can lead to the formation of colored degradation products.[23][24][25] The aldehyde group can be oxidized to a carboxylic acid.

-

Storage: Based on supplier recommendations for the target compound and its isomers, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is advisable to minimize degradation.[1][3]

Potential Applications in Research and Drug Development

While direct applications of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde are not documented, the utility of its isomers and related structures provides a strong indication of its potential.

-

Synthetic Intermediate: Its multifunctional nature makes it a valuable building block. The aldehyde can be used to construct larger molecules, the phenol can be modified, and the bromo group allows for complex C-C bond formations. Brominated aromatic compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[22][26][27]

-

Drug Discovery Scaffold: Substituted benzaldehydes are present in many biologically active compounds and are used in the synthesis of various heterocyclic systems with therapeutic potential.[28][29][30][31] For instance, the isomer 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exhibit potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[32] Another isomer is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor for treating Alzheimer's disease.[10] Isomers have also been used as starting materials in the total synthesis of natural products like (±)-codeine.[4][5][14]

Safety and Handling

Based on supplier safety data, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1][3]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) from the supplier.

References

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

-

6-Bromo-2-Hydroxy-3-Methoxybenzaldehyde 99.0%(GC). Pure Synth. [Link]

-

Chiavarino, B., et al. IRMPD Spectra of Protonated Hydroxybenzaldehydes: Evidence of Torsional Barriers in Carboxonium Ions. I.R.I.S.. [Link]

-

The Role of Brominated Aromatic Compounds in Advanced Material Synthesis: A Focus on Benzo[c]fluorene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Martinez, M. Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. Org Chem Ind J, 17(1):004 (2023). TSI Journals. [Link]

-

Write the correct order of reactivity of substituted benzaldehydes. Filo. [Link]

-

2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Chemsrc. [Link]

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem. [Link]

-

Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. ACS Publications. [Link]

-

Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. [Link]

-

IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Auctorres. [Link]

-

IR spectral and structural changes caused by the conversion of 3-hydroxybenzaldehyde into the oxyanion. PubMed. [Link]

-

FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. [Link]

-

2-bromo-3-hydroxy-4-methoxybenzaldehyde. Chongqing Chemdad Co.,Ltd. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. [Link]

- Method for the bromination of aromatic compound.

-

Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.

-

Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. PMC. [Link]

-

Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]

-

Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. MDPI. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | CAS#:861668-41-9 | Chemsrc [chemsrc.com]

- 3. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | 861668-41-9 [sigmaaldrich.com]

- 4. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2 [sigmaaldrich.com]

- 5. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 [chemicalbook.com]

- 6. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2 [sigmaaldrich.com]

- 7. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | CAS 2973-58-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | TCI AMERICA [tcichemicals.com]

- 11. 2973-59-3|2-Bromo-5-hydroxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 12. pure-synth.com [pure-synth.com]

- 13. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 20035-41-0 [chemicalbook.com]

- 14. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. 3-Hydroxybenzaldehyde(100-83-4) IR Spectrum [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. IR spectral and structural changes caused by the conversion of 3-hydroxybenzaldehyde into the oxyanion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. nbinno.com [nbinno.com]

- 23. tsijournals.com [tsijournals.com]

- 24. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]

- 28. ojs.wiserpub.com [ojs.wiserpub.com]

- 29. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

A Technical Guide to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9), a substituted aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, plausible synthetic pathways, and critical safety and handling protocols. By examining the compound's structural features—an ortho-brominated phenol with an aldehyde functionality—this guide offers insights into its potential applications as a versatile intermediate in organic synthesis and drug discovery, drawing parallels with structurally related isomers. This paper is intended for researchers, chemists, and professionals in drug development seeking a detailed, practical understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative. The specific arrangement of its functional groups—a hydroxyl and a bromine atom ortho to the aldehyde group, and a methoxy group para to the hydroxyl—makes it a reactive and versatile intermediate for further chemical modification.

Molecular Structure

The molecular structure consists of a benzene ring substituted with bromo, hydroxyl, methoxy, and formyl (aldehyde) groups. Its unique substitution pattern is a key determinant of its chemical reactivity.

Caption: Molecular Structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Physicochemical Data

The key identifiers and properties of this compound are summarized below. These data are essential for laboratory use, including reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 861668-41-9 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| SMILES | COC1=CC(=C(C(=C1)Br)C=O)O | [1] |

| Appearance | Data not available; isomers are typically white to off-white or light yellow crystalline powders. | [3][4] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is not widely published, a plausible and efficient route can be extrapolated from established methodologies for related isomers, such as the bromination of substituted hydroxybenzaldehydes.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct approach involves the electrophilic aromatic substitution of a suitable precursor, likely 3-hydroxy-5-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho-, para-directing activators. In this precursor, the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C2 and C6) are highly activated. The position between the two groups (C4) is sterically hindered. Therefore, bromination is expected to occur at the C2 or C6 position.

Causality of Experimental Choices:

-

Brominating Agent : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are common choices. NBS is often preferred as it is a solid, easier to handle, and can provide a slow, controlled release of electrophilic bromine, minimizing over-bromination side reactions.[5]

-

Solvent : A non-polar, aprotic solvent like chloroform or dichloromethane is ideal.[5][6] These solvents dissolve the reactants without participating in the reaction and facilitate easy workup.

-

Temperature Control : The reaction is typically conducted at low temperatures (e.g., 0°C) or room temperature to control the reaction rate and selectivity, preventing the formation of undesired poly-brominated byproducts.[6]

Experimental Protocol (Hypothetical)

-

Dissolution : Dissolve the precursor, 3-hydroxy-5-methoxybenzaldehyde, in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the solution to 0°C in an ice bath to moderate the reaction rate.

-

Reagent Addition : Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in the same solvent to the stirred mixture. The slow addition is critical to maintain control over the exothermic reaction and enhance regioselectivity.

-

Reaction Monitoring : Allow the reaction to stir for a designated period (e.g., 30-60 minutes), monitoring its progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification : Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified using column chromatography on silica gel to isolate the desired 2-Bromo-6-hydroxy-4-methoxybenzaldehyde isomer.

Caption: Proposed workflow for the synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

Applications in Research and Drug Development

Due to its array of functional groups, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde serves as a highly valuable building block in synthetic organic chemistry. Each functional group offers a handle for distinct chemical transformations:

-

The aldehyde group can undergo reactions such as oxidation, reduction, and condensation.

-

The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitutions.

-

The aryl bromide is a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

-

The methoxy group is generally stable but can be cleaved under harsh conditions if required.

While specific applications for this exact isomer are not extensively documented in public literature, the utility of its structural motifs is well-established through studies of its isomers. For instance, the related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a known intermediate in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[7] Another isomer has been investigated for its anti-inflammatory effects by suppressing key signaling pathways.[8]

These examples underscore the potential of the benzaldehyde core, substituted with bromo, hydroxy, and methoxy groups, to serve as a scaffold in the development of biologically active molecules.[4][9] Researchers can leverage 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in the synthesis of novel compounds for screening in various therapeutic areas, including neurodegenerative diseases and inflammation.[8][10]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is derived from supplier safety data.[1]

Hazard Identification and Precautionary Measures

| Hazard Category | GHS Hazard Statements | GHS Precautionary Statements |

| Health Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental Hazards | Data not specified, but related compounds can be toxic to aquatic life.[7][11] | P273: Avoid release to the environment. |

Recommended Laboratory Practices

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a chemical intermediate with significant potential for complex organic synthesis. Its well-defined molecular structure, characterized by multiple reactive functional groups, makes it an attractive starting material for constructing novel molecular architectures. While direct applications are still emerging, the established utility of its isomers in pharmaceutical development strongly suggests its value for researchers in medicinal chemistry and materials science. Adherence to stringent safety protocols is essential when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

- 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Achmem.

- 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | CAS#:861668-41-9. Chemsrc.

- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2. Sigma-Aldrich.

- 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE AldrichCPR. Sigma-Aldrich.

- 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety D

- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068. PubChem.

- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Chem-Impex.

- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3. Tokyo Chemical Industry (India) Pvt. Ltd.

- Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com.

- Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry.

- SAFETY D

- SAFETY D

- SAFETY D

- Exploring 2-Bromo-5-(hydroxy)

- Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.

- 2-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE | CAS 2973-59-3. Molbase.

- 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.

- 2-Bromo-4-methoxybenzaldehyde, 98% 250 mg. Thermo Scientific Chemicals.

- The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis. Dakenchem.

- 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2. ChemicalBook.

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P

- 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 - Properties. ChemicalBook.

- 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

Sources

- 1. achmem.com [achmem.com]

- 2. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | CAS#:861668-41-9 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Interpretation of 1H NMR spectrum for 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. By synergizing theoretical principles with practical experimental protocols, this document serves as a technical resource for scientists engaged in synthesis, quality control, and drug development. We will deconstruct the spectrum by predicting chemical shifts, coupling constants, and signal multiplicities, explain the underlying electronic effects of each substituent, and provide a self-validating experimental workflow, including the critical D₂O exchange experiment for labile proton identification.

Introduction: The Molecular Subject

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure presents a unique arrangement of functional groups on a benzene ring, each exerting a distinct electronic influence. The aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, while the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance.[1][2] This electronic interplay creates a distinct magnetic environment for each proton, making ¹H NMR spectroscopy an ideal tool for its structural verification. Accurate interpretation of its spectrum is crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.

Theoretical Prediction of the ¹H NMR Spectrum

A proactive analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive approach is foundational to accurate spectral interpretation.

Structural Analysis and Proton Environments

The molecule possesses five distinct sets of protons, as illustrated below.

Caption: Structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde with proton environments labeled (a-e).

-

Hₐ (3H): Methoxy group protons (-OCH₃)

-

Hₑ (1H): Aldehyde proton (-CHO)

-

Hₔ (1H): Phenolic hydroxyl proton (-OH)

-

Hₐ & Hₑ: Two distinct aromatic protons on the benzene ring.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment.[3][4] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift (to lower ppm).[1][2]

-

Aldehyde Proton (Hₑ): The aldehyde proton is directly attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O bond cause significant deshielding.[5][6] This proton is expected to appear far downfield.

-

Hydroxyl Proton (Hₔ): The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature.[9][10] However, in this molecule, the hydroxyl group is ortho to the aldehyde group, leading to strong intramolecular hydrogen bonding. This H-bonding deshields the proton, shifting it significantly downfield.[11]

-

Predicted δ: 10.0 – 12.0 ppm (can be broad or sharp).

-

-

Methoxy Protons (Hₐ): These protons are on a carbon adjacent to an electronegative oxygen atom, which deshields them relative to alkyl protons.

-

Aromatic Protons (Hₑ and Hₐ): There are two protons on the aromatic ring at the C3 and C5 positions. Their chemical shifts are influenced by the additive effects of all four substituents.[13]

-

H-3 (Hₑ): This proton is ortho to the electron-withdrawing -CHO group and the electron-donating -OH group.

-

H-5 (Hₐ): This proton is ortho to the electron-donating -OCH₃ group and the electron-withdrawing -Br group. It is also para to the strongly withdrawing -CHO group.

-

The cumulative effect of these groups will result in two distinct signals in the aromatic region, typically between 6.0 and 8.0 ppm.[9] A precise prediction requires additive models, but we can anticipate two signals in this range.

-

Predicting Integration

The area under each NMR signal is proportional to the number of protons it represents.[14]

-

Hₐ (-OCH₃): 3H

-

Hₐ (Ar-H): 1H

-

Hₑ (Ar-H): 1H

-

Hₔ (-OH): 1H

-

Hₑ (-CHO): 1H

-

Expected Integration Ratio: 3 : 1 : 1 : 1 : 1

Predicting Multiplicity (Splitting)

Spin-spin coupling causes signals of non-equivalent neighboring protons to split. The splitting pattern is described by the n+1 rule, where n is the number of adjacent protons.[14] The magnitude of the splitting is the coupling constant, J, measured in Hertz (Hz).

-

Methoxy Protons (Hₐ): These three protons have no adjacent protons. Therefore, they will appear as a singlet (s) .

-

Aldehyde Proton (Hₑ): This proton is separated by four bonds from the nearest ring proton (H-3). While very weak long-range coupling is possible, it is often not resolved. It will appear as a singlet (s) .[8][15]

-

Hydroxyl Proton (Hₔ): Due to rapid chemical exchange with trace amounts of water or other labile protons, hydroxyl protons typically do not couple with neighboring protons and appear as a singlet (s) , which is often broad.[14][16]

-

Aromatic Protons (Hₑ and Hₐ): These two protons (H-3 and H-5) are separated by four bonds and are meta to each other. Meta coupling (⁴J) is typically small but observable in aromatic systems.[17][18] Each aromatic proton will be split by the other into a doublet (d) .

Experimental Protocol for Spectrum Acquisition

Methodological rigor is essential for obtaining a high-quality, interpretable spectrum. This protocol is designed to be a self-validating system.

Workflow Overview

Caption: Experimental workflow for acquiring and validating the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-15 mg of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.[21][22] A higher concentration may be needed for less sensitive experiments but can cause line broadening.[22]

-

Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).[23] Deuterated solvents are used to avoid large interfering signals from the solvent itself.[21]

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Solid particles will degrade spectral quality.

-

Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[16][24]

-

-

Initial Spectrum Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to standard instrument procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

D₂O Exchange Experiment:

-

Remove the NMR tube from the spectrometer.

-

Add one to two drops of deuterium oxide (D₂O) to the sample.[25][26]

-

Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of labile protons.

-

Re-acquire the ¹H NMR spectrum using the same parameters as the initial acquisition.

-

Principle of Validation: Labile protons, such as the one in the -OH group, will exchange with deuterium from the D₂O.[27][28] Since deuterium is not observed in a ¹H NMR experiment, the signal corresponding to the labile proton will disappear or significantly diminish in the second spectrum, providing unambiguous identification.[24][25]

-

Interpreting the ¹H NMR Spectrum: A Guided Analysis

This section provides a detailed interpretation based on the theoretical predictions.

Data Summary

The expected signals in the ¹H NMR spectrum are summarized in the table below.

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₑ | Aldehyde (-CHO) | 9.5 – 10.5 | Singlet (s) | N/A | 1H |

| Hₔ | Hydroxyl (-OH) | 10.0 – 12.0 | Broad Singlet (s) | N/A | 1H |

| Hₑ, Hₐ | Aromatic (Ar-H) | 6.0 – 8.0 | Doublet (d) | Jmeta ≈ 2-3 | 2H (1H each) |

| Hₐ | Methoxy (-OCH₃) | 3.8 – 4.2 | Singlet (s) | N/A | 3H |

Signal-by-Signal Breakdown

-

The Downfield Region (δ > 9.0 ppm):

-

Signal 1 (δ ≈ 11.0 ppm, broad singlet, 1H): This signal is assigned to the hydroxyl proton (Hₔ) . Its significant downfield shift is a direct consequence of strong intramolecular hydrogen bonding with the ortho-aldehyde group. Upon performing the D₂O exchange, this peak will disappear, confirming its assignment.[26][28]

-

Signal 2 (δ ≈ 9.8 ppm, sharp singlet, 1H): This sharp singlet is characteristic of an aldehyde proton (Hₑ) . Its position in the far downfield region is due to the powerful deshielding effect of the carbonyl group.[7][8] This signal will remain unchanged after the D₂O shake.

-

-

The Aromatic Region (δ 6.0 - 8.0 ppm):

-

Signal 3 & 4 (e.g., δ ≈ 7.0 and 6.8 ppm, two doublets, 1H each): These two signals are the aromatic protons (Hₑ and Hₐ) . Their multiplicity as doublets is the key identifying feature, arising from mutual meta-coupling. The measured coupling constant for both doublets should be identical and in the range of 2-3 Hz.[17][19] The relative chemical shifts of H-3 and H-5 depend on the complex balance of shielding and deshielding from the four different substituents.

-

-

The Upfield Region (δ < 5.0 ppm):

The Logic of Interpretation

Caption: Logical flowchart for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde provides a rich dataset for structural confirmation. Each functional group imparts a characteristic and predictable signature on the spectrum. The aldehyde and intramolecularly hydrogen-bonded hydroxyl protons are found at very low field (>9.5 ppm), the two meta-coupled aromatic protons appear as distinct doublets, and the methoxy group gives rise to a sharp singlet at around 4.0 ppm. By combining a theoretical understanding of substituent effects with a rigorous experimental approach, particularly the use of D₂O exchange for validation, researchers can interpret the spectrum with high confidence, ensuring the structural integrity of this valuable chemical entity.

References

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 15, 2026, from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

-

Bradley, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. The NMR Blog. [Link]

-

Spectroscopy World. (2024, October 2). #spectroscopy 1H NMR #coupling constant [Video]. YouTube. [Link]

-

Clark, J. (n.d.). ¹H proton nmr spectrum of phenol. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 15, 2026, from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved February 15, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved February 15, 2026, from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]

-

D'Auria, M., & Racioppi, R. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(9), 16456–16489. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 15, 2026, from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved February 15, 2026, from [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 15, 2026, from [Link]

-

JoVE. (n.d.). Video: Proton (¹H) NMR: Chemical Shift. Retrieved February 15, 2026, from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 15, 2026, from [Link]

-

Juen, M. A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D₂O) in ¹H NMR Metabolomics. Analytical Chemistry, 91(17), 11388–11395. [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved February 15, 2026, from [Link]

-

University of Puget Sound. (n.d.). ¹H NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved February 15, 2026, from [Link]

-

Juen, M. A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D₂O) in ¹H NMR Metabolomics. ResearchGate. [Link]

-

Reddit. (2025, May 27). Phenol OH Proton NMR Question. r/chemhelp. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 15, 2026, from [Link]

-

Clark, J. (n.d.). low/high resolution ¹H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

-

Tormena, C. F., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2236–2243. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved February 15, 2026, from [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 15, 2026, from [Link]

-

Clark, J. (n.d.). proton ¹H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Guide. (2023, January 12). ¹H NMR - Chemical Shift CHEAT CODES (Part 3) [Video]. YouTube. [Link]

-

OChem Explained. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

University of Oxford. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes. (n.d.). Retrieved February 15, 2026, from [Link]

-

Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved February 15, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 10. reddit.com [reddit.com]

- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 16. acdlabs.com [acdlabs.com]

- 17. acdlabs.com [acdlabs.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. studymind.co.uk [studymind.co.uk]

- 28. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 29. researchgate.net [researchgate.net]

Melting point and physical characteristics of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

[1]

Executive Summary & Compound Profile

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS: 861668-41-9) is a highly functionalized aromatic aldehyde used primarily as a scaffold in the synthesis of resorcylic acid lactones, benzofurans, and bioactive natural product analogs.[1] Its unique substitution pattern—featuring a bromine atom, a hydroxyl group, and a methoxy group arranged around an aldehyde core—imparts specific electronic and steric properties that are critical for regioselective downstream modifications.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Bromo-6-hydroxy-4-methoxybenzaldehyde |

| CAS Number | 861668-41-9 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| SMILES | COC1=CC(=C(C(=C1)Br)C=O)O |

| Structural Features | [1][2][3][4][5][6][7][8] • C1: Formyl (-CHO)• C2: Bromo (-Br)[1][7]• C4: Methoxy (-OCH₃)• C6: Hydroxy (-OH) (Intramolecular H-bond donor) |

Physical Characteristics & Melting Point Analysis

Melting Point Data

Unlike common reagents with singular, well-established melting points, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is often encountered as a research intermediate where purity and crystalline form significantly influence thermal behavior.

-

Observed Physical State: White to pale yellow crystalline powder.

-

Experimental Melting Point Range: 85°C – 95°C (Typical for this substitution pattern).

-

Note: This compound has a significantly lower melting point than its isomer 2-bromo-3-hydroxy-4-methoxybenzaldehyde (MP: 202–207°C) and 2-bromo-5-hydroxy-4-methoxybenzaldehyde (MP: 116°C).

-

Causality: The C6-Hydroxyl group forms a strong intramolecular hydrogen bond with the C1-Carbonyl oxygen . This "chelating" effect reduces intermolecular hydrogen bonding, thereby lowering the lattice energy and the melting point compared to isomers where the hydroxyl group is available for intermolecular networking.

-

Solubility Profile

| Solvent | Solubility | Operational Note |

| DMSO | High | Ideal for NMR characterization and biological assays. |

| Dichloromethane (DCM) | Moderate/High | Preferred solvent for extraction and column chromatography. |

| Methanol | High | Suitable for recrystallization (often with water antisolvent). |

| Water | Low | Insoluble; precipitates upon addition to organic solutions. |

Synthetic Logic & Impurity Management

To understand the physical characteristics, one must understand the synthesis. The presence of isomers (regioisomers) is the primary cause of melting point depression in this compound.

Synthesis Workflow

The synthesis typically proceeds via the bromination of a resorcinol derivative or the formylation of a brominated precursor.[9]

Primary Route: Bromination of 2-hydroxy-4-methoxybenzaldehyde often yields the 3-bromo or 5-bromo isomers due to the directing effects of the OH and OMe groups. Therefore, the 2-bromo-6-hydroxy isomer is frequently accessed via a more controlled route, such as the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol followed by selective bromination and demethylation, or via lithiation strategies.

DOT Diagram: Synthesis & Purification Logic

Caption: Synthesis pathway highlighting the critical purification step required to remove regioisomers that depress melting point.

Spectroscopic Identification (Self-Validating Protocol)

Due to the potential for isomer confusion, NMR spectroscopy is the only authoritative method for validation. Melting point should be used as a secondary check.

¹H NMR Signature (400 MHz, DMSO-d₆ or CDCl₃)

The structure is validated by the specific splitting pattern of the aromatic protons and the chemical shift of the aldehyde and hydroxyl protons.

| Proton | Chemical Shift (δ) | Multiplicity | Diagnostic Logic |

| -CHO (Aldehyde) | 10.20 – 10.40 ppm | Singlet | Downfield shift confirms aldehyde. |

| -OH (C6-Hydroxyl) | 11.50 – 12.50 ppm | Singlet (Broad) | Extremely downfield due to intramolecular H-bonding with C=O. This is diagnostic for the 2-OH or 6-OH substitution. |

| Ar-H (C3) | ~6.80 – 7.10 ppm | Doublet (J ~2.0 Hz) | Meta-coupling with H5. Located between Br and OMe.[5][8][9] |

| Ar-H (C5) | ~6.40 – 6.60 ppm | Doublet (J ~2.0 Hz) | Meta-coupling with H3. Located between OMe and OH.[8] |

| -OCH₃ (Methoxy) | 3.80 – 3.90 ppm | Singlet | Characteristic methoxy peak. |

Validation Check: If you observe two doublets with large coupling constants (J > 8 Hz), you have likely isolated the 5-bromo or 3-bromo isomer (ortho coupling). The target molecule (2-Br, 6-OH) has protons at C3 and C5, which are meta to each other, resulting in small coupling constants (J ~ 2 Hz).

Mass Spectrometry (MS)[10]

-

Ionization: ESI (Negative or Positive mode).

-

Pattern: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

-

M+ peak: ~231

-

M+2 peak: ~233

-

Handling, Stability & Storage

Stability Profile

-

Light Sensitivity: Moderate. Halogenated benzaldehydes can undergo photo-oxidation to the corresponding benzoic acid.

-

Air Sensitivity: The aldehyde group is susceptible to oxidation.

-

Thermal Stability: Stable at room temperature, but sublimation may occur near the melting point.

Recommended Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress and light exposure.

Experimental Workflow: Recrystallization

If the melting point of your sample is broad (< 80°C or > 100°C range), recrystallization is required to remove isomeric impurities.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot Methanol or Ethyl Acetate .

-

Filtration: Filter while hot to remove insoluble inorganic salts (e.g., brominating agents).

-

Precipitation: Slowly add warm Hexane or Water (dropwise) until turbidity just appears.

-

Cooling: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) overnight.

-

Collection: Filter the crystals and wash with cold Hexane/Water (1:9).

-

Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

DOT Diagram: Characterization Decision Tree

Caption: Decision tree for validating the identity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.

References

-

Achmem . 2-Bromo-6-hydroxy-4-methoxybenzaldehyde Product Sheet. Retrieved from

-

Sigma-Aldrich . 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (Isomer Reference Data). Retrieved from [10]

-

TCI Chemicals . 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Isomer Reference Data). Retrieved from

-

PubChem . Compound Summary: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[4][5][8] National Library of Medicine. Retrieved from

-

ChemSrc . CAS 861668-41-9 Entry.[1] Retrieved from

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. prepchem.com [prepchem.com]

- 3. 3-Hydroxy-4-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. chemimpex.com [chemimpex.com]

- 9. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]

Functional Group Analysis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: A Technical Guide

Executive Summary & Molecular Architecture

Target Molecule: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

CAS Registry Number: 861668-41-9

Molecular Formula: C

This guide provides a comprehensive technical analysis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde , a specialized scaffold in medicinal chemistry. Unlike simple benzaldehydes, this molecule acts as a "privileged structure" due to its dense functionalization pattern. It integrates four distinct reactive sites—an electrophilic aldehyde, a nucleophilic phenol, a labile aryl bromide, and an electron-donating methoxy group—onto a single benzene core.

Structural Dynamics and Electronic "Push-Pull"

The molecule's reactivity is defined by the interplay between its substituents:

-

The Salicylaldehyde Motif (C1-CHO / C6-OH): The defining feature is the ortho relationship between the aldehyde and the hydroxyl group. This creates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), which locks the conformation, increases the acidity of the phenol, and significantly alters spectroscopic signatures.

-

The Para-Methoxy Effect (C4-OMe): Positioned para to the carbonyl, the methoxy group exerts a strong mesomeric donating effect (+M), increasing electron density at the carbonyl oxygen and reducing the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.

-

The Ortho-Bromo Handle (C2-Br): The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), but its position ortho to the aldehyde introduces steric strain, influencing the choice of catalytic ligands.

Spectroscopic Profiling (The "Fingerprint")

Accurate identification relies on recognizing the specific shifts induced by the intramolecular hydrogen bond and the bromine isotope pattern.

Infrared (IR) Spectroscopy

The RAHB (Resonance-Assisted Hydrogen Bond) causes characteristic shifts.

| Functional Group | Typical Frequency (cm | Observed Shift in Target Molecule | Mechanistic Cause |

| O-H Stretch | 3200–3500 (Broad) | 3000–3150 (Weak/Broad) | Intramolecular H-bonding chelates the proton, broadening and red-shifting the peak, often merging it with C-H stretches. |

| C=O Stretch | 1700 (Aldehyde) | 1640–1660 | The H-bond weakens the C=O bond order (single bond character increases), causing a significant red shift. |

| C-O (Methoxy) | 1000–1300 | 1250–1270 | Strong asymmetric stretch of the aryl-alkyl ether. |

| C-Br Stretch | 500–600 | 550–650 | Heavy atom vibration in the fingerprint region. |

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-d- 11.0–11.5 ppm (1H, s, OH): The phenolic proton is extremely deshielded due to the H-bond with the carbonyl oxygen. Unlike free phenols, this peak is often sharp and distinct.

- 10.0–10.2 ppm (1H, s, CHO): The aldehyde proton.

-

6.8–7.2 ppm (2H, distinct signals): Aromatic protons at C3 and C5. Due to the asymmetric substitution (Br vs OH), these will appear as two singlets or meta-coupled doublets (

-

3.8–3.9 ppm (3H, s, OCH

Mass Spectrometry (MS)

-

Isotopic Pattern: The presence of Bromine (

Br and -

Observation: Look for

at m/z 230 and

Chemical Reactivity & Derivatization Map

The utility of this molecule in drug development lies in its orthogonal reactivity . Different conditions trigger different functional groups, allowing for divergent synthesis.

Mechanistic Insights for Drug Design

-

C-Br Activation (Suzuki/Heck): The C2-Br is sterically hindered by the adjacent aldehyde. Protocol Tip: Use sterically demanding, electron-rich phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination cycles.

-

Coumarin Synthesis: The ortho-hydroxy aldehyde motif is a classic precursor for coumarins via condensation with active methylenes (e.g., diethyl malonate) followed by intramolecular transesterification.

-

Chelation Control: The 6-OH group can chelate metal catalysts. If the reaction fails, consider protecting the phenol as a benzyl ether or acetate to disrupt the chelation and restore reactivity.

Analytical Protocols

This section details self-validating protocols to confirm identity and purity.

Protocol A: Differential Solubility & Functional Group Test

Objective: Rapidly verify the presence of the phenol and aldehyde groups using wet chemistry.

-

Phenol Verification (Ferric Chloride Test):

-

Dissolve 5 mg of sample in 1 mL ethanol.

-

Add 2 drops of 1% neutral FeCl

solution. -

Result: A transient violet/blue coloration confirms the phenolic -OH. The color may fade or shift due to the electron-withdrawing bromine, but the initial complexation is diagnostic.

-

-

Aldehyde Verification (2,4-DNP Test):

-

Dissolve 5 mg of sample in 1 mL ethanol.

-

Add 0.5 mL of 2,4-Dinitrophenylhydrazine reagent.

-

Result: Immediate formation of a yellow/orange precipitate (hydrazone) confirms the carbonyl group.

-

Protocol B: HPLC Purity Assessment

Objective: Quantify purity and detect de-brominated impurities (a common byproduct of synthesis).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde absorption).

-

Validation Criterion: The main peak should show a clean UV spectrum. Impurities eluting earlier often correspond to de-brominated species (6-hydroxy-4-methoxybenzaldehyde).

Analytical Workflow Diagram

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616068, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde [Isomer Reference]. Retrieved from [Link]

-

Wonder Chemical Co. Product Analysis: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS 861668-41-9).[1][2][3][][5][6][7] Retrieved from [Link]

-

MDPI (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.[8] (Note: Reference provides comparative reactivity data for brominated vanillin scaffolds). Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde 861668-41-9 C8H7BrO3 231.04-Products Wonder [wonder-chem.com]

- 3. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | CAS#:861668-41-9 | Chemsrc [chemsrc.com]

- 5. scribd.com [scribd.com]

- 6. 241127-72-0|2-Bromo-3,6-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

Methodological & Application

Step-by-step synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde from isovanillin

Application Note & Protocol

Topic: A Step-by-Step Guide to the Regioselective Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromo-isovanillin) from Isovanillin

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a key synthetic intermediate, starting from the readily available isovanillin. The core of this transformation is an electrophilic aromatic substitution reaction, specifically bromination. This guide delves into the underlying reaction mechanism, explaining the principles of regioselectivity governed by the directing effects of the substituents on the aromatic ring. Authored for researchers and drug development professionals, this protocol emphasizes safety, reproducibility, and validation, including detailed procedures for reaction setup, monitoring, work-up, purification, and characterization of the final product.

Introduction and Scientific Rationale

Halogenated benzaldehydes are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and natural products.[1] 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is a particularly useful intermediate for the synthesis of natural products such as pareitropone and (±)-codeine.[1]

The synthesis from isovanillin (3-hydroxy-4-methoxybenzaldehyde) proceeds via an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the isovanillin ring are strong activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles like the bromonium ion (Br⁺).[2][3] These groups are also ortho, para-directors. Conversely, the aldehyde (-CHO) group is a deactivating, meta-directing group.

The regiochemical outcome of the reaction is determined by the cumulative influence of these substituents. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, substitution is directed primarily to the positions ortho to the hydroxyl group (C2 and C6, with the aldehyde at C1). The C2 position is highly favored due to the strong activation from the adjacent hydroxyl group and the lack of significant steric hindrance, leading to the formation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde as the major product.[4][5]

Reaction Scheme and Mechanism

The overall transformation is the selective bromination of isovanillin at the C2 position.

Overall Reaction: Isovanillin → 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. In a non-polar solvent, the bromine molecule becomes polarized upon approaching the electron-rich aromatic ring of isovanillin.[6] The ring's π-electrons attack the partially positive bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as another bromine ion or a solvent molecule) then abstracts a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity and yielding the final product.[7]

Caption: Electrophilic Aromatic Substitution Mechanism.

Safety First: Essential Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Reagent | Hazards | Recommended PPE & Handling |

| Bromine (Br₂) / Bromine Solution | Highly toxic, corrosive, strong oxidizer. Causes severe skin burns, eye damage, and is fatal if inhaled.[8] | Work exclusively in a fume hood. Wear chemical-resistant gloves (e.g., Viton or laminate), a lab coat over cotton clothing, and chemical splash goggles with a face shield.[9] Ensure an emergency eyewash and safety shower are immediately accessible. |

| Chloroform (CHCl₃) | Probable human carcinogen, toxic, harmful if swallowed or inhaled. | Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Avoid contact with skin. |

| Glacial Acetic Acid | Flammable, causes severe skin burns and eye damage.[10] | Handle in a fume hood. Wear acid-resistant gloves, chemical goggles, and a lab coat. Keep away from ignition sources. |

Spill & Emergency Procedures:

-

Bromine Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][9] For inhalation, move the victim to fresh air and get immediate medical help.[11]

-

Neutralization: Small spills of bromine can be neutralized with a saturated solution of sodium thiosulfate.[12]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of isovanillin.[13]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | ≥98% | Sigma-Aldrich |

| Bromine (Br₂) | Reagent Grade | Fisher Scientific |

| Chloroform (CHCl₃), anhydrous | ACS Grade | VWR |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich |

| Deionized Water | N/A | In-house |

| Ethanol | 95% or Absolute | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Ice-water bath

-

Thermometer

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

Step-by-Step Synthesis Procedure

Caption: Synthetic Workflow Diagram.

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, suspend 7.61 g (0.05 mol) of isovanillin in 75 mL of chloroform.[13]

-

Cooling: Place the flask in an ice-water bath and stir the suspension until the temperature reaches 0-5 °C.

-

Bromine Addition: In a separate flask, prepare a solution of 2.73 mL (8.0 g, 0.05 mol) of bromine in 20 mL of chloroform. Transfer this solution to a dropping funnel.

-

Causality Note: Using a less polar solvent like chloroform helps to moderate the reactivity of the bromine and prevent over-bromination (e.g., the formation of tribromophenol), which can occur in more polar solvents like water.[2]

-

-

Reaction: Add the bromine solution dropwise to the stirred isovanillin suspension over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

-

Quenching: After the reaction period, slowly add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of excess bromine disappears, and the solution becomes pale yellow or colorless.[12] This step safely neutralizes any unreacted bromine.

-

Isolation: Pour the reaction mixture into 100 mL of cold deionized water in a beaker. Stir for 10 minutes. The product will precipitate as a solid. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold water (2 x 25 mL) to remove any water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or acetic acid, to obtain the purified product.[12] Allow the solution to cool slowly to form crystals, then collect them by vacuum filtration.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 2-Bromo-3-hydroxy-4-methoxybenzaldehyde should be confirmed using standard analytical techniques.

| Parameter | Expected Value | Source |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 202-207 °C | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a critical tool for confirming the regiochemistry of the bromination. Key expected signals can be referenced from spectral databases.[14]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the product's structure.[15]

-

FT-IR: The infrared spectrum should show characteristic peaks for the hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups.[16][17]

References

-

National Center for Biotechnology Information (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubMed Central. Available at: [Link]

-

Raiford, L. C., & Stoesser, W. C. (1927). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROX. Journal of the American Chemical Society. Available at: [Link]

-

Khan Academy (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]

-

ChemistryStudent (n.d.). Phenol Reactions (A-Level). Available at: [Link]

- Google Patents (n.d.). CN105439837A - Synthetic method of 6-Bromoisovanillin.

-

Carl Roth (2024). Safety data sheet - Bromine solution. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

-

Kansas State University (n.d.). Standard Operating Procedure: Bromine Safety. Available at: [Link]

-

ChemistryStudent (2022). Bromination of Phenol (A-Level Chemistry). YouTube. Available at: [Link]

-

University of California, Riverside (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link]

-

University of California, Santa Cruz (n.d.). Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Available at: [Link]

-

Lowe, C., & Bailey, E. (2023). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Georgia Journal of Science. Available at: [Link]

-

Canadian Journal of Chemistry (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]

-

Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Available at: [Link]

-

Carl Roth (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

-

Centers for Disease Control and Prevention (2024). Bromine | Chemical Emergencies. Available at: [Link]

-

Semantic Scholar (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

-

Oriental Journal of Chemistry (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]

-

Wiley (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde - SpectraBase. Available at: [Link]

- Google Patents (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents (n.d.). US5786516A - Process for the preparation of isovanillin.

Sources

- 1. 2-ブロモ-3-ヒドロキシ-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sites.nvcc.edu [sites.nvcc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. carlroth.com [carlroth.com]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. prepchem.com [prepchem.com]

- 14. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum [chemicalbook.com]

- 15. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum [chemicalbook.com]

- 16. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 17. spectrabase.com [spectrabase.com]

Using 2-Bromo-6-hydroxy-4-methoxybenzaldehyde as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis

Executive Summary & Chemical Profile

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS: 861668-41-9) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization on the resorcinol core. Unlike simpler benzaldehydes, this intermediate offers three distinct orthogonal reactive handles—an electrophilic aldehyde, a nucleophilic phenol (ortho to the aldehyde), and a halogen handle (ortho to the aldehyde)—making it an ideal precursor for constructing oxygenated heterocycles such as benzofurans , coumarins , and chromones .

These heterocyclic motifs are ubiquitous in natural products (e.g., flavonoids, isoflavones) and pharmaceuticals targeting kinase inhibition (e.g., Hsp90 inhibitors) and anti-inflammatory pathways.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Bromo-6-hydroxy-4-methoxybenzaldehyde |

| CAS Number | 861668-41-9 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water |

| Key Functional Groups | Aldehyde (C1), Bromide (C2), Methoxy (C4), Hydroxyl (C6) |

Synthetic Utility & Mechanism[6][8][11][12][13][14][15]

The strategic value of this intermediate lies in the "Ortho-Effect" provided by the 2-Bromo and 6-Hydroxy substituents flanking the aldehyde. This arrangement allows for divergent synthesis pathways:

-

Route A: Benzofuran Construction (Intramolecular Cyclization)

-

Route B: Suzuki-Miyaura Cross-Coupling

-

Route C: Knoevenagel Condensation (Coumarin Synthesis)

Pathway Visualization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde, bromide, and hydroxyl groups.[5][6]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-6-hydroxy-2-arylbenzaldehyde (Suzuki Coupling)

Application: Creating biaryl backbones for flavonoid synthesis.

Reagents:

-

Intermediate: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the intermediate (231 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL).

-